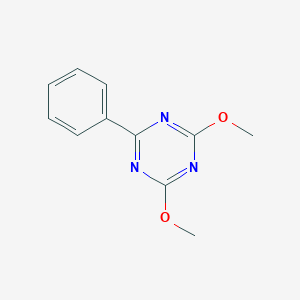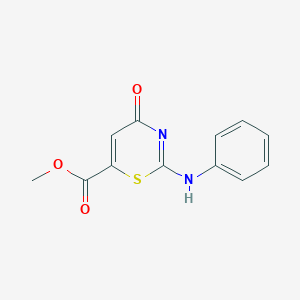
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.29 g/mol. This compound is known for its unique structure, which includes a thiazine ring, a carboxylic acid group, and a phenylimino group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the thiazine ring and subsequent functionalization to introduce the carboxylic acid and phenylimino groups. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phenylimino group can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other thiazine derivatives with different functional groups. Compared to these compounds, methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2H-1,3-Thiazine-6-carboxylic acid derivatives with different substituents.
- Other thiazine-based compounds with varying functional groups.
Propiedades
Número CAS |
16238-38-3 |
|---|---|
Fórmula molecular |
C12H10N2O3S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
Clave InChI |
LUBLXKPTJCMAHH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2 |
Sinónimos |
3,4-Dihydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


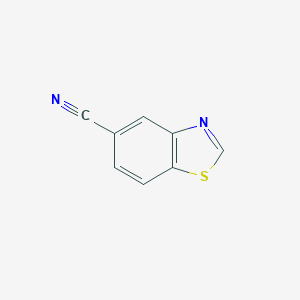



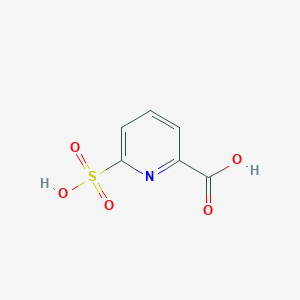
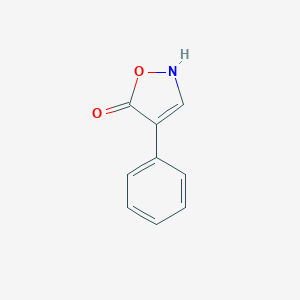

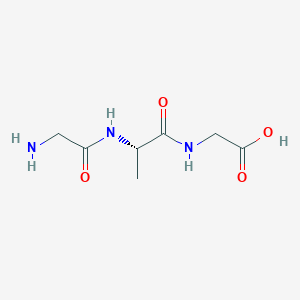
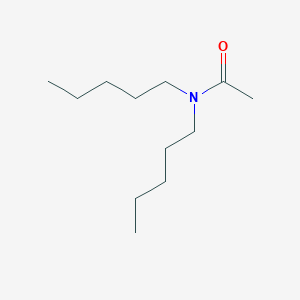

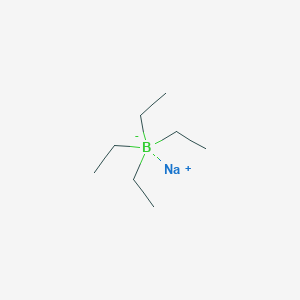
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

